molecular formula C20H19ClFN7O B2935277 1-(3-Chloro-4-fluorophenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea CAS No. 1396873-98-5

1-(3-Chloro-4-fluorophenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea

Cat. No.: B2935277
CAS No.: 1396873-98-5
M. Wt: 427.87
InChI Key: GEEGXKJNOUVIHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chloro-4-fluorophenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea is a urea-based small molecule featuring a pyrimidine core substituted with a piperazine ring linked to pyridine. The arylurea moiety includes a 3-chloro-4-fluorophenyl group, which introduces halogenated aromatic interactions critical for target binding. This compound’s design integrates structural motifs common in kinase inhibitors and receptor modulators, where pyrimidine and piperazine groups enhance solubility and bioavailability .

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClFN7O/c21-16-11-14(4-5-17(16)22)26-20(30)27-15-12-24-19(25-13-15)29-9-7-28(8-10-29)18-3-1-2-6-23-18/h1-6,11-13H,7-10H2,(H2,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEEGXKJNOUVIHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C3=NC=C(C=N3)NC(=O)NC4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClFN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Chloro-4-fluorophenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a chloro-fluorobenzene moiety, a pyrimidine ring, and a piperazine group. The molecular formula is C18H19ClFN6C_{18}H_{19}ClFN_6 with a molecular weight of approximately 373.84 g/mol.

Research indicates that compounds similar to this compound may act through various mechanisms, including:

  • Inhibition of Kinases : Many derivatives have been shown to inhibit specific kinases involved in cancer progression, such as PAK4, which is crucial for cell migration and invasion .
  • Antiparasitic Activity : Some studies suggest that related compounds exhibit activity against protozoan parasites, inhibiting their invasion and replication .

Biological Activity Data

The following table summarizes the biological activity findings related to this compound and its analogs:

Activity Concentration Model Effect Reference
PAK4 InhibitionIC50 = 0.058 µMA549 Cell LineReduced cell proliferation
Antiparasitic ActivityIC50 = 0.14 µMToxoplasma gondiiInhibition of invasion
CytotoxicityIC50 > 50 µMHepG2 CellsMinimal cytotoxic effects observed
Antibacterial Activity1 mMVarious Bacterial StrainsVariable inhibition

Case Studies

Several case studies illustrate the biological activity of this compound:

  • Study on Cancer Cell Lines : A study evaluated the effects of similar compounds on various cancer cell lines, demonstrating significant inhibition of cell growth at low concentrations. The mechanism was attributed to the inhibition of PAK4 kinase activity, which plays a role in tumor metastasis .
  • Antiparasitic Efficacy : Another investigation focused on the antiparasitic properties against Toxoplasma gondii. The compound showed effective inhibition of parasite invasion into host cells, suggesting potential for therapeutic applications in treating toxoplasmosis .
  • Antibacterial Properties : A review highlighted the antibacterial activity of related compounds against Gram-positive and Gram-negative bacteria, indicating that structural modifications could enhance efficacy against resistant strains .

Comparison with Similar Compounds

Key Structural Analogues:

Compound Name Core Structure Modifications Evidence ID
Target Compound Pyrimidin-5-yl + pyridin-2-yl piperazine + 3-chloro-4-fluorophenyl urea -
1-(3-Chloro-4-fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11c) Thiazolyl-phenyl + hydrazinyl-oxoethyl-piperazine + 3-chloro-4-fluorophenyl urea
MK45 (RTC6) Pyridin-2-yl piperazine + 3-chloro-5-(trifluoromethyl)pyridine + thiophen-2-yl butanone
1-(3-{7-[2-(4-methyl-piperazin-1-yl)-pyrimidin-5-yl]-imidazo[1,2-a]pyridin-3-yl}-phenyl)-3-(2,2,2-trifluoro-ethyl)-urea Imidazopyridine + methyl-piperazine + trifluoroethyl urea

Analysis :

  • The target compound’s pyrimidin-5-yl core distinguishes it from thiazole-containing analogues (e.g., 11c in ), which may reduce steric hindrance during target binding .
  • The 3-chloro-4-fluorophenyl group offers dual halogen interactions, contrasting with trifluoroethyl or methylphenyl groups in other ureas (e.g., ) .

Physicochemical Properties

Property Target Compound (Inferred) 11c Compound
Molecular Weight (Da) ~490 (estimated) 518.1 ([M+H]⁺) 510.51
LogP (Lipophilicity) ~3.5–4.0 (predicted) Not reported 4.36
Polar Surface Area (Ų) ~90–100 (estimated) Not reported 90.69
Yield (%) Not reported 88.9 Not applicable

Analysis :

  • The target’s predicted LogP (~3.5–4.0) suggests moderate lipophilicity, comparable to the compound (LogP 4.36), ensuring membrane permeability .

Hypothesized Mechanisms:

  • Kinase Inhibition: The pyrimidine-piperazine scaffold is common in kinase inhibitors (e.g., EGFR, VEGFR). The target’s chloro-fluoro substitution may enhance selectivity over non-halogenated analogues .
  • Receptor Binding : Piperazine-pyridine systems modulate serotonin or dopamine receptors. The fluorine atom’s electronegativity could strengthen hydrogen bonding vs. methyl or methoxy groups in compounds .

Comparison with Analogues:

  • ’s 11c lacks the pyrimidine-piperazine linkage but includes a thiazole group, which may reduce CNS penetration due to higher polarity .
  • The compound’s imidazopyridine core could confer distinct pharmacokinetics, such as prolonged half-life, compared to the target’s pyrimidine structure .

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